(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide typically involves the reaction of 2-chloro-6-methylaniline with ethyl 3-bromopropionate under basic conditions to form the intermediate product. This intermediate is then subjected to further reaction with acrylamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted analogs .
Scientific Research Applications
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the development of anti-tumor drugs, particularly in the synthesis of Dasatinib.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide involves its interaction with specific molecular targets and pathways. In the case of its use in anti-tumor drugs, the compound acts by inhibiting certain kinases involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide include:
N-(2-Chloro-6-methylphenyl)-2-(6-chloro-2-methyl-4-pyrimidinyl)amino-5-thiazolecarboxamide: Another compound used in anti-tumor research.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the chloro and ethoxy groups, which contribute to its reactivity and utility in various chemical and biological applications .
Properties
IUPAC Name |
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYFNZJHXGNAGW-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)NC1=C(C=CC=C1Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)NC1=C(C=CC=C1Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide in the synthesis of Dasatinib?
A1: this compound serves as a crucial building block in the multi-step synthesis of Dasatinib. [] The research outlines its conversion into 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (5), another key intermediate. This transformation involves a one-pot reaction with N-bromosuccinimide, water, and thiourea. Ultimately, intermediate (5) undergoes further reactions to yield the final Dasatinib molecule.
Q2: Could you elaborate on the specific reactions involving this compound in the Dasatinib synthesis?
A2: The provided research describes the synthesis of this compound from the reaction of 2-Chloro-6-methylaniline with (E)-3-ethoxyacryloyl chloride. [] This compound is then reacted with N-bromosuccinimide and water, followed by thiourea, in a single reaction vessel ("one-pot" reaction). This reaction sequence results in the formation of 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (5), which is a direct precursor to Dasatinib in the synthetic pathway.
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